Functional Selectivity Divergence: Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine in M₁ PAM Pharmacology
In a direct scaffold-hopping comparison, the pyrrolo[3,2-b]pyridine-based M₁ PAM (compound 11) displayed an EC₅₀ of 228 nM (80% ACh max) with minimal M₁ agonism (EC₅₀ > 10 μM, 24% ACh Max), whereas the isomeric pyrrolo[2,3-b]pyridine-based analog (compound 12) was a more potent PAM (EC₅₀ = 149 nM, 73% ACh max) but exhibited moderate M₁ agonism (EC₅₀ = 3.1 μM, 38% ACh Max) [1]. This functional divergence is critical because M₁ agonism is associated with cholinergic toxicity, making compound 11 (pyrrolo[3,2-b]pyridine scaffold) the preferred backup candidate despite lower PAM potency. Both compounds were equipotent on rat M₁ (11: EC₅₀ = 94 nM, 91% ACh Max; 12: EC₅₀ = 63 nM, 90% ACh Max) and both were inactive on M₂–M₅ subtypes (EC₅₀ > 30 μM) [1].
| Evidence Dimension | M₁ PAM potency and functional agonism profile |
|---|---|
| Target Compound Data | Pyrrolo[3,2-b]pyridine analog 11: human M₁ PAM EC₅₀ = 228 nM (80% ACh max); M₁ agonism EC₅₀ > 10 μM; rat M₁ PAM EC₅₀ = 94 nM |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine analog 12: human M₁ PAM EC₅₀ = 149 nM (73% ACh max); M₁ agonism EC₅₀ = 3.1 μM; rat M₁ PAM EC₅₀ = 63 nM |
| Quantified Difference | 11 shows >44-fold lower M₁ agonism than 12 (EC₅₀ > 10 μM vs. 3.1 μM); 12 is 1.5-fold more potent as a PAM but carries agonist liability |
| Conditions | Human and rat M₁–M₅ CHO cell-based calcium mobilization assays; acetylcholine as reference agonist |
Why This Matters
The pyrrolo[3,2-b]pyridine scaffold imparts a functionally cleaner PAM profile with substantially lower agonist liability, reducing cholinergic toxicity risk in CNS programs—a differentiation that directly impacts lead candidate selection and procurement of the correct scaffold for SAR exploration.
- [1] Engers, D. W.; et al. Discovery of VU6007496: Challenges in the Development of an M₁ Positive Allosteric Modulator Backup Candidate. ACS Chem. Neurosci. 2024, 15 (18), 3421–3433. doi:10.1021/acschemneuro.4c00508. View Source
